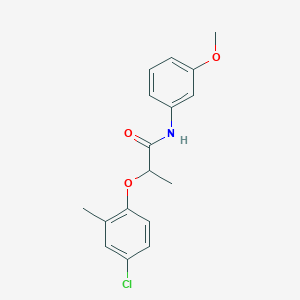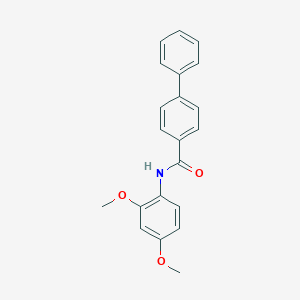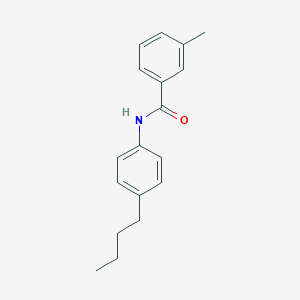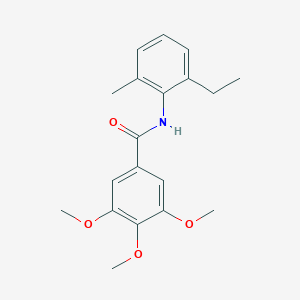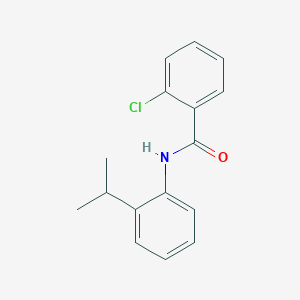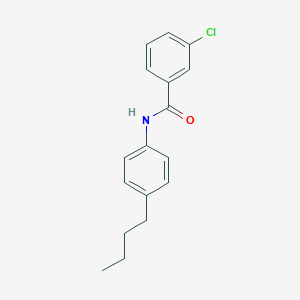
N-(4-methyl-2-pyridinyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methyl-2-pyridinyl)butanamide, commonly known as MPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. MPB is a derivative of nicotinamide, a form of vitamin B3, and has been shown to have a variety of biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
MPB has been extensively studied for its potential applications in medical research. One of the primary areas of interest is its potential to act as a neuroprotective agent. Studies have shown that MPB can protect against neuronal damage caused by oxidative stress and inflammation, which are both implicated in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's.
In addition to its neuroprotective properties, MPB has also been shown to have anti-inflammatory and anti-cancer effects. Studies have demonstrated that MPB can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. This makes MPB a promising candidate for the development of novel cancer therapies.
Wirkmechanismus
The mechanism of action of MPB is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. MPB has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is responsible for regulating the body's antioxidant response. This activation leads to an increase in the production of antioxidant enzymes, which can help to protect against oxidative stress.
MPB has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This inhibition leads to a reduction in inflammation, which can be beneficial in the treatment of various inflammatory conditions.
Biochemical and Physiological Effects:
MPB has a variety of biochemical and physiological effects. It has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx) in the body. This increase in antioxidant activity can help to protect against oxidative stress and prevent cellular damage.
MPB has also been shown to reduce the levels of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). This reduction in inflammation can help to alleviate symptoms associated with various inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using MPB in lab experiments is its relatively low toxicity. Studies have shown that MPB has a low toxicity profile, even at high doses. This makes it a safe candidate for use in preclinical studies.
However, one of the limitations of using MPB in lab experiments is its limited solubility in water. MPB is highly lipophilic, which can make it difficult to dissolve in aqueous solutions. This can make it challenging to administer MPB in certain experiments.
Zukünftige Richtungen
There are several future directions for research on MPB. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to fully understand the mechanisms underlying MPB's neuroprotective effects and to determine its efficacy in treating these conditions.
Another area of interest is MPB's potential as an anti-cancer agent. Studies have shown promising results in vitro, but further studies are needed to determine its efficacy in vivo and to elucidate the mechanisms underlying its anti-cancer effects.
Finally, there is potential for MPB to be used in combination with other drugs or therapies to enhance their efficacy. Studies have shown that MPB can enhance the efficacy of certain chemotherapy drugs, and further research is needed to determine its potential in combination with other therapies.
Conclusion:
In conclusion, MPB is a promising compound with potential applications in medical research. Its neuroprotective, anti-inflammatory, and anti-cancer effects make it a promising candidate for the development of novel therapies. Further research is needed to fully understand its mechanisms of action and to determine its efficacy in treating various conditions.
Synthesemethoden
The synthesis of MPB involves the reaction of 4-methyl-2-pyridinecarboxylic acid with butylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting product is then purified through recrystallization to obtain MPB in its pure form.
Eigenschaften
Molekularformel |
C10H14N2O |
|---|---|
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
N-(4-methylpyridin-2-yl)butanamide |
InChI |
InChI=1S/C10H14N2O/c1-3-4-10(13)12-9-7-8(2)5-6-11-9/h5-7H,3-4H2,1-2H3,(H,11,12,13) |
InChI-Schlüssel |
FEBOBIQQYMDCTC-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=NC=CC(=C1)C |
Kanonische SMILES |
CCCC(=O)NC1=NC=CC(=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




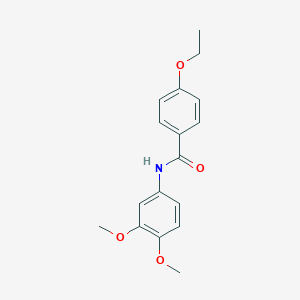
![N-[4-(dimethylamino)phenyl]-4-methoxybenzamide](/img/structure/B291774.png)
